molecular formula C17H18N4S B12244887 2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12244887
M. Wt: 310.4 g/mol
InChI Key: KAPSBNLWUVZLNN-UHFFFAOYSA-N
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Description

2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a thiazole ring, a piperidine ring, and a naphthyridine ring. These structural components are known for their significant biological and chemical activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous basic medium . This intermediate is then coupled with a piperidine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of a thiazole ring, a piperidine ring, and a naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

5-methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-1,3-thiazole

InChI

InChI=1S/C17H18N4S/c1-12-11-19-17(22-12)21-9-6-13(7-10-21)15-5-4-14-3-2-8-18-16(14)20-15/h2-5,8,11,13H,6-7,9-10H2,1H3

InChI Key

KAPSBNLWUVZLNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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